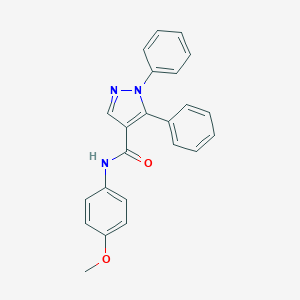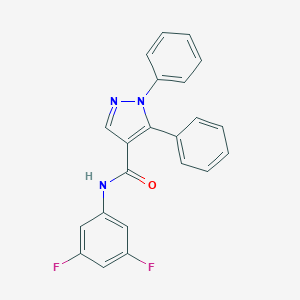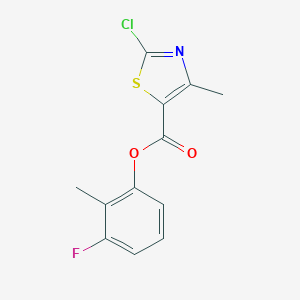![molecular formula C17H15F3N6S B287432 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287432.png)
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. Additionally, it has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes, including heme oxygenase-1 and NQO1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects. Moreover, it has been found to have low toxicity and high selectivity for cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost of synthesis.
Orientations Futures
For the research on 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular diseases and metabolic disorders. Additionally, studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H15F3N6S |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
6-(2-methyl-5-propylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15F3N6S/c1-3-5-12-9-13(25(2)23-12)15-24-26-14(21-22-16(26)27-15)10-6-4-7-11(8-10)17(18,19)20/h4,6-9H,3,5H2,1-2H3 |
Clé InChI |
QZAFCTULOVBIPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canonique |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)







![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)

